2-(2,5-Dimethoxyphenyl)piperidine hydrochloride
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Overview
Description
2-(2,5-Dimethoxyphenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)piperidine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)piperidine: The non-hydrochloride form of the compound.
2-(3,4-Dimethoxyphenyl)piperidine: A similar compound with different substitution patterns on the phenyl ring.
2-(2,5-Dimethoxyphenyl)pyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(2,5-Dimethoxyphenyl)piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various research and industrial applications .
Biological Activity
2-(2,5-Dimethoxyphenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2,5-dimethoxybenzaldehyde with piperidine. The synthesis is optimized under specific conditions to enhance yield and purity, often involving catalysts and solvents suitable for organic reactions. In industrial applications, continuous flow reactors are utilized to ensure scalability and better control over reaction parameters.
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT_2A receptor. Research indicates that it may act as an agonist or antagonist at these receptors, influencing various physiological processes such as mood regulation and perception .
Pharmacological Effects
- Psychoactive Properties : The compound has been studied for its hallucinogenic effects similar to other phenethylamines. In vivo studies demonstrated that it could elicit head twitches in mice, a behavior associated with 5-HT_2A receptor activation .
- Anticancer Potential : Preliminary research suggests that derivatives of this compound exhibit moderate cytotoxicity against various cancer cell lines. For instance, compounds related to this structure have shown promising results in inhibiting cancer cell proliferation .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, particularly in models of neurodegeneration. The ability to penetrate the blood-brain barrier (BBB) enhances its therapeutic prospects for neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Hallucinogenic Effects
A study investigated the effects of 25CN-NBOH (a related compound) on head twitch behavior in mice. The results indicated that while 25CN-NBOH elicited some response, it was less potent than traditional hallucinogens like DOI. This suggests a nuanced interaction with serotonin receptors that could inform future drug design .
Case Study: Anticancer Activity
Research evaluating various piperidine derivatives found that certain compounds exhibited IC50 values below 1000 nM against ACC1 and ACC2 enzymes, indicating significant biological activity with low toxicity against normal human cells. This positions these derivatives as candidates for further development in cancer therapeutics .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-10-6-7-13(16-2)11(9-10)12-5-3-4-8-14-12;/h6-7,9,12,14H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPNRVXFMCEORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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